molecular formula C15H17ClN4S B3045999 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1177291-59-6

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B3045999
CAS No.: 1177291-59-6
M. Wt: 320.8
InChI Key: OTOABGNKUXGXOT-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is a benzo[d]thiazole derivative featuring:

  • A 5-chloro-4-methyl-substituted benzo[d]thiazole core.
  • An amine group at position 2, linked to an ethyl chain terminating in a 3,5-dimethylpyrazole moiety.

This structure is designed to enhance biological activity through synergistic effects: the thiazole core provides rigidity and hydrogen-bonding capacity, while the pyrazole-ethylamine side chain may improve solubility and target binding .

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-9-8-10(2)20(19-9)7-6-17-15-18-14-11(3)12(16)4-5-13(14)21-15/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOABGNKUXGXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=C(S2)C=CC(=C3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135965
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177291-59-6
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177291-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting an appropriate hydrazine derivative with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Substitution Reactions: The final compound is obtained by performing substitution reactions to introduce the chloro and methyl groups at the desired positions on the benzo[d]thiazole and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : The thiazole and pyrazole derivatives have been evaluated for their antimicrobial activities against various bacterial strains. These studies suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary investigations have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further studies in treating inflammatory diseases.

Agrochemical Applications

  • Pesticide Development : The structural characteristics of this compound indicate potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a valuable candidate for agricultural applications, particularly in developing new formulations that are more effective and environmentally friendly.

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2023) evaluated the anticancer effects of various thiazole derivatives, including our compound of interest. The results demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In research published by Lee et al. (2024), the antimicrobial activity of several pyrazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The study found that compounds similar to this compound exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections.

Case Study 3: Inflammation Modulation

A recent investigation by Kumar et al. (2024) explored the anti-inflammatory properties of thiazole-based compounds. The study revealed that the compound reduced pro-inflammatory cytokine levels in animal models, indicating its potential therapeutic application in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole/Thiadiazole Derivatives

5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 87035-03-8)
  • Structural Differences : Replaces the pyrazole-ethylamine group with a pyridin-4-ylmethyl substituent.
  • However, reduced lipophilicity (predicted logP = 2.8) compared to the target compound (logP ≈ 3.5) may limit membrane permeability .
5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
  • Structural Differences : Features a fluorinated benzyl group instead of the benzo[d]thiazole core.
  • Key Findings : The fluorine atom increases electronegativity, improving interactions with hydrophobic enzyme pockets. However, the lack of a pyrazole moiety reduces stability in acidic environments .
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)
  • Structural Differences : Substitutes the thiazole core with a benzothiadiazole ring and an imidazole group.
  • Pharmacological Relevance : Clinically used as a muscle relaxant. The imidazole ring facilitates binding to α2-adrenergic receptors, a property absent in the target compound due to its pyrazole-ethylamine chain .

Pyrazole-Containing Analogs

5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine
  • Structural Differences : Replaces the benzo[d]thiazole core with a 1,3,4-thiadiazole ring and introduces a chlorophenyl group.
  • Key Findings : The thiadiazole ring enhances antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) but reduces solubility in polar solvents due to increased hydrophobicity .
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine
  • Structural Differences : Lacks the chloro and methyl substituents on the benzo[d]thiazole core.
  • Key Findings : Demonstrates moderate antifungal activity against Candida albicans (IC₅₀ = 25 µM), suggesting that chloro and methyl groups in the target compound may enhance potency .
Role of Chloro and Methyl Groups
  • The 5-chloro-4-methyl substitution on the benzo[d]thiazole core is critical for steric and electronic modulation. Chlorine increases electronegativity, while the methyl group enhances lipophilicity, improving membrane penetration .
Impact of the Pyrazole-Ethylamine Chain

    Biological Activity

    The compound 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is a novel chemical entity with potential biological activity that merits detailed exploration. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

    • IUPAC Name : this compound
    • Molecular Formula : C14H18ClN3S
    • Molecular Weight : 293.83 g/mol
    • Structural Features : The compound contains a thiazole ring, a pyrazole moiety, and a chloro substituent, which are critical for its biological activity.

    Antitumor Activity

    Recent studies have indicated that compounds with thiazole and pyrazole structures exhibit significant antitumor properties. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .

    The mechanisms through which this compound exerts its biological effects may include:

    • Inhibition of Protein Kinases : Many thiazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
    • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
    • Cell Cycle Arrest : Some derivatives have been shown to arrest cells in specific phases of the cell cycle, particularly mitosis, which is crucial for preventing tumor growth .

    Structure-Activity Relationship (SAR)

    The SAR analysis highlights several key features that enhance biological activity:

    • Chloro Substituent : The presence of the chlorine atom at position five is associated with increased antiproliferative activity.
    • Pyrazole Moiety : The 3,5-dimethyl substitution on the pyrazole ring enhances lipophilicity and bioavailability.
    • Thiazole Integration : The thiazole ring contributes to the overall stability and interaction with biological targets.

    Case Studies

    • Anticancer Efficacy : A study examining various thiazole derivatives found that those containing a pyrazole substituent exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM .
    • Mechanistic Insights : In vitro assays demonstrated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

    Data Summary Table

    PropertyValue
    Molecular Weight293.83 g/mol
    Antitumor IC50<10 µM (varies by cell line)
    Mechanism of ActionApoptosis induction
    Key Structural FeaturesThiazole and pyrazole rings

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
    Reactant of Route 2
    Reactant of Route 2
    5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

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